Cas no 79416-27-6 (Methyl aminolevulinate hydrochloride)

Methyl aminolevulinate hydrochloride is a sensitizer used in photodynamic therapy (PDT) Methyl aminolevulinate is a precursor that can be metabolized to protoporphyrin IX
Methyl aminolevulinate hydrochloride structure
79416-27-6 structure
Methyl aminolevulinate hydrochloride
79416-27-6
C6H12ClNO3
181.617381095886
MFCD00012868
60085
157921

Methyl aminolevulinate hydrochloride Properties

Names and Identifiers

    • Methyl 5-amino-4-oxopentanoate hydrochloride
    • Methyl 5-amino-4-oxovalerate hydrochloride
    • 3-Aminoacetylpropionic Acid Methyl Ester Hydrochloride
    • Methyl 5-Aminolevulinate Hydrochloride
    • 5-Aminolevulinic acid methyl ester hydrochloride
    • 5-Aminolevulinic acid methyl ester, HCl
    • 5-ALA
    • 5-Amino-4-oxovaleric Acid Methyl Ester Hydrochloride
    • Methyl aminolevulinate hydrochloride
    • Methyl aminolevulinate HCl
    • Metvixia
    • Metvix PDT
    • MLS000028575
    • 7S73606O1A
    • SMR000058997
    • Pentanoic acid, 5-amino-4-oxo-, methyl ester, hydrochloride
    • Methyl aminolevulinate hydrochloride [USAN]
    • Methyl a
    • Methyl 5-Aminolevulinic Acid Hydrochloride
    • Pentanoic acid, 5-amino-4-oxo-, methyl ester, hydrochloride (9CI)
    • 5-Amino-4-oxopentanoic acid methyl ester hydrochloride
    • Methyl ALA ester hydrochloride
    • Metvix
    • P 1202
    • δ-Aminolevulinic acid methyl ester hydrochloride
    • +Expand
    • MFCD00012868
    • UJYSYPVQHFNBML-UHFFFAOYSA-N
    • 1S/C6H11NO3.ClH/c1-10-6(9)3-2-5(8)4-7;/h2-4,7H2,1H3;1H
    • Cl.O=C(CCC(CN)=O)OC

Computed Properties

  • 181.05100
  • 2
  • 4
  • 5
  • 11
  • 133
  • 0
  • 0
  • 0
  • 0
  • 0
  • 2
  • nothing
  • 4
  • 0
  • 69.4

Experimental Properties

  • 0.96970
  • 69.39000
  • very faint turbidity
  • 120.0 to 124.0 deg-C
  • Solids.
  • Not determined.
  • Light Sensitive/Hygroscopic

Methyl aminolevulinate hydrochloride Security Information

Methyl aminolevulinate hydrochloride Customs Data

  • 2922509090
  • China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Methyl aminolevulinate hydrochloride Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036XD-25mg
Methyl 5-amino-4-oxopentanoate hydrochloride
79416-27-6 98%
25mg
$4.00 2024-04-21
A2B Chem LLC
AB48145-25mg
5-Aminolevulinic acid methyl ester, HCl
79416-27-6 98%
25mg
$4.00 2024-04-19
Aaron
AR00375P-250mg
Methyl 5-amino-4-oxopentanoate hydrochloride
79416-27-6 97%
250mg
$3.00
abcr
AB136290-1g
5-Aminolevulinic acid methyl ester hydrochloride, 98%; .
79416-27-6 98%
1g
€75.70
Ambeed
A298151-25mg
Methyl 5-amino-4-oxopentanoate hydrochloride
79416-27-6 98%
25mg
$5.0
Apollo Scientific
OR1922-1g
Methyl 5-amino-4-oxopentanoate hydrochloride
79416-27-6 98%
1g
£45.00 2023-08-31
Biosynth
A-6150-1 g
5-Aminolevulinic acid methyl ester hydrochloride
79416-27-6
1g
$123.08
Enamine
EN300-325190-0.05g
methyl 5-amino-4-oxopentanoate hydrochloride
79416-27-6 94%
0.05g
$19.0 2023-09-04
eNovation Chemicals LLC
D693327-10g
Methyl 5-Amino-4-oxopentanoate Hydrochloride
79416-27-6 98%
10g
$125 2022-10-16
Fluorochem
226114-250mg
Methyl 5-amino-4-oxopentanoate hydrochloride
79416-27-6 95%
250mg
£10.00 2022-02-28

Methyl aminolevulinate hydrochloride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Water ;  22 h, reflux
Reference
Methyl aminolevulinate hydrochloride powder X-ray diffraction pattern
Anonymous, IP.com Journal, 2011, 11, 19-20

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Hydrochloric acid ;  3 - 5.5 h, 85 - 100 °C
1.2 Solvents: Chloroform ;  7 - 12 h, 65 - 105 °C
Reference
Synthesis of aliphatic esters of 5-aminolevulinic acid and their effect on the phototrophic microalgae growth
Mikhalchuk, A. L.; Rudak, E. V.; Kurman, P. V.; Babitskaya, S. V.; Kisel, M. A.; et al, Vestsi Natsyyanal'nai Akademii Navuk Belarusi, 2016, (2), 64-68

Synthetic Circuit 3

Reaction Conditions
1.1 rt → -20 °C
1.2 Reagents: Thionyl chloride ;  -20 °C; 30 h, 20 °C
1.3 Solvents: Dimethyl sulfoxide ;  18 h, 20 °C
Reference
The synthesis and applications of 5-aminolevulinic acid (ALA) derivatives in photodynamic therapy and photodiagnosis
Dabrowski, Zbigniew; Kwasny, Miroslaw; Kaminski, Jaroslaw; Beldowicz, Maria; Lewicka, Lidia; et al, Acta Poloniae Pharmaceutica, 2003, 60(3), 219-224

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol
Reference
Synthesis of 5-amino-4-oxopentanoic acid hydrochloride
Zav'yalov, S. I.; Zavozin, A. G., Izvestiya Akademii Nauk SSSR, 1987, (8), 1796-9

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  -10 °C; 10 °C; 10 °C → 70 °C; 70 °C → rt
Reference
Hexyl aminolaevulinate is a more effective topical photosensitizer precursor than methyl aminolaevulinate and 5-aminolaevulinic acids when applied in equimolar doses
Morrow, Desmond I. J.; McCarron, Paul A.; Woolfson, A. David; Juzenas, Petras; Juzeniene, Asta; et al, Journal of Pharmaceutical Sciences, 2010, 99(8), 3486-3498

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Methanol ;  rt
Reference
Improved Peptide Prodrugs of 5-ALA for PDT: Rationalization of Cellular Accumulation and Protoporphyrin IX Production by Direct Determination of Cellular Prodrug Uptake and Prodrug Metabolization
Giuntini, Francesca; Bourre, Ludovic; MacRobert, Alexander J.; Wilson, Michael; Eggleston, Ian M., Journal of Medicinal Chemistry, 2009, 52(13), 4026-4037

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, 40 °C
Reference
Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate
Zai, Yuxia; Feng, Yunchao; Zeng, Xianhai; Tang, Xing; Sun, Yong; et al, RSC Advances, 2019, 9(18), 10091-10093

Methyl aminolevulinate hydrochloride Raw materials

Methyl aminolevulinate hydrochloride Preparation Products

Methyl aminolevulinate hydrochloride Suppliers

Wuhan Newgreat Chemical Co., Ltd
Audited Supplier Audited Supplier
(CAS:79416-27-6)
ZHANG JING LI
18502781673
new_great@163.com
Hubei XinHongli Chemical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:79416-27-6)
ZHU YU WEI
15172537016
1018283355@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:79416-27-6)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Hongbang Medical Technology CO., Ltd.
Audited Supplier Audited Supplier
(CAS:79416-27-6)
ZHANG XIAO JIE
18917636693
1377976036@qq.com
HU BEI HONG XIN RUI YU JING XI HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:79416-27-6)
XU ZI XUAN
13477033894
3821225285@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:79416-27-6)
JI ZHI SHI JI
18117592386
3007522982@qq.com

Methyl aminolevulinate hydrochloride Related Literature

79416-27-6 (Methyl aminolevulinate hydrochloride) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79416-27-6)Methyl aminolevulinate hydrochloride
A864866
99%
100g
438.0